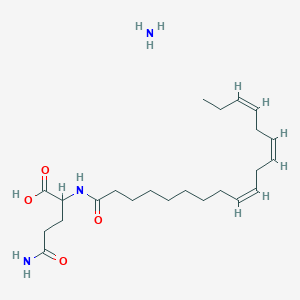

N-linolenoyl-L-glutamine

Description

Properties

Molecular Formula |

C23H41N3O4 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

5-amino-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid;azane |

InChI |

InChI=1S/C23H38N2O4.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26;/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29);1H3/b4-3-,7-6-,10-9-; |

InChI Key |

CBJQAJQOUVJPLQ-IFNWOZJISA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC(CCC(=O)N)C(=O)O.N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O.N |

Synonyms |

N-linolenoyl-L-glutamine |

Origin of Product |

United States |

Biosynthesis of N Linolenoyl L Glutamine

Enzymatic Pathways and Mechanisms

The formation of N-linolenoyl-L-glutamine involves the creation of an amide bond between linolenic acid and L-glutamine. This process is catalyzed by specific enzymes with distinct mechanistic features.

Cofactor Independence of N-Acylation (e.g., CoA- and ATP-independent)

A remarkable aspect of this compound biosynthesis in insects like the tobacco hornworm (Manduca sexta) is its independence from common cofactors such as Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP). nih.govpnas.org Research has demonstrated that the in vitro synthesis of this fatty acid amide by microsomal fractions from various alimentary tissues proceeds rapidly without the need for these energy-providing molecules. nih.govpnas.orgnih.gov This is in contrast to many enzymatic reactions that form amide bonds, which often require the activation of the carboxylic acid substrate, a process that is typically dependent on ATP and CoA. The CoA- and ATP-independent nature of this synthesis suggests a novel enzymatic mechanism for amide bond formation. nih.gov

Substrate Specificity in Amide Bond Formation (L-glutamine preference)

The enzymes involved in the biosynthesis of this compound exhibit a high degree of specificity for their substrates. While the fatty acid component can vary, there is a pronounced preference for L-glutamine as the amino acid acceptor. nih.govpnas.org Studies have shown the exclusive incorporation of L-glutamine into related compounds like volicitin (B1247072), even when other amino acids are abundant in the insect's diet. nih.gov This selectivity indicates that the active site of the synthesizing enzyme(s) is structurally tailored to recognize and bind L-glutamine over other amino acids. nih.govnih.gov This specificity is crucial for the production of the correct elicitor molecule to initiate the plant's defense response.

Proposed Catalytic Mechanism(s) of Involved Enzymes

While the precise catalytic mechanism is still under investigation, the cofactor-independent nature of the reaction suggests a direct condensation of linolenic acid and L-glutamine. One proposed mechanism involves an enzyme that can activate the carboxyl group of the fatty acid without ATP, possibly through the formation of an activated enzyme-substrate intermediate. Another possibility is a transferase-type reaction where the fatty acid is transferred from a lipid donor directly to L-glutamine. In human glutamine synthetase, a different enzyme, glutamine formation proceeds through a two-step mechanism involving a γ-glutamyl phosphate intermediate. researchgate.net However, the insect enzyme responsible for this compound synthesis appears to follow a distinct, more direct pathway.

Tissue and Subcellular Localization of Biosynthesis

The production of this compound is not systemic but is confined to specific tissues and cellular compartments within the insect, ensuring its presence in the oral secretions.

Role of Insect Alimentary Tissues (Salivary Gland, Crop, Midgut)

Research has pinpointed the alimentary tissues of insects as the primary sites for this compound biosynthesis. In Manduca sexta, the highest levels of enzymatic activity have been found in the microsomes isolated from the salivary glands, crop, and anterior midgut. pnas.orgnih.gov The synthesis within these tissues ensures that the compound is mixed with ingested plant material and is present in the regurgitant that comes into contact with the plant during feeding. pnas.org

Below is a table summarizing the biosynthetic activity in different tissues of M. sexta:

| Tissue | Biosynthetic Activity (ng/μg protein) |

| Crop | 460 ± 87 |

| Anterior Midgut | 317 ± 32 |

| Salivary Gland | 176 ± 46 |

| Data represents the mean ± SEM of this compound synthesized in vitro by microsomes from various tissues. pnas.org |

Membrane-Associated Enzymatic Activity

The enzymes responsible for the synthesis of this compound are localized within cellular membranes. nih.govpnas.orgpnas.org Studies have shown that the enzymatic activity is associated with the integral membrane protein fraction of microsomes. pnas.orgnih.gov This membrane association is significant as it may facilitate the interaction of the enzyme with its lipid-soluble substrate, linolenic acid. The enzyme(s) exhibit maximum activity at an alkaline pH, which is consistent with the pH found in the lumen of the insect's crop and midgut. pnas.orgnih.gov

The rate of synthesis by the integral membrane protein fraction is rapid, with significant amounts of this compound being produced within 90 minutes of incubation. nih.gov

| Incubation Time | This compound Synthesized (ng/μg protein) |

| 90 minutes | 472 ± 67 |

| 8 hours | 581 ± 59 |

| 23 hours | 768 ± 71 |

| 46 hours | 806 ± 48 |

| Data represents the mean ± SEM of in vitro synthesis by the integral membrane protein fraction isolated from M. sexta microsomes. nih.gov |

pH and Temperature Optima for Biosynthesis

The enzymatic synthesis of this compound is significantly influenced by pH and temperature. In the tobacco hornworm, Manduca sexta, the biosynthesis is catalyzed by an enzyme system associated with the integral membrane proteins of microsomes. pnas.org This enzymatic activity exhibits a distinct preference for alkaline conditions, with an optimal pH range of 9.0 to 9.5. nih.gov This alkaline pH optimum is consistent with the physiological pH of the insect's midgut lumen, which is approximately 9.3. nih.gov

The initial velocity of the reaction is highest within this pH range, indicating that the enzyme's catalytic efficiency is maximal under these conditions. nih.gov Below this optimal range, the rate of synthesis decreases. For instance, at a pH of 7.5, the biosynthetic activity is still significant but not maximal. nih.gov

Regarding temperature, the biosynthesis of this compound has been observed to proceed at both 4°C and 21°C in vitro. nih.gov While the reaction occurs at these temperatures, specific studies detailing a precise temperature optimum for the synthesizing enzyme(s) are not extensively documented in the available research. The ability of the biosynthetic machinery to function over a range of temperatures suggests a degree of stability and adaptability in the enzyme system.

| pH | Initial Reaction Velocity (Vo) (pmol/min per mg of protein) |

|---|---|

| 7.5 | Data not specified, but lower than optimum |

| 9.0 | 3.3 ± 0.4 |

| 9.5 | 3.4 ± 0.1 |

Origin of Precursors: Dietary and Endogenous Contributions

The synthesis of this compound is dependent on the availability of its two primary precursors: linolenic acid and glutamine. The origin of these precursors is a combination of dietary intake and endogenous metabolic pathways within the insect.

Linolenic Acid Derivation

Linolenic acid, an 18-carbon polyunsaturated fatty acid, is an essential fatty acid for many insects, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.gov The primary source of linolenic acid for herbivorous insects is their host plants. nih.gov As caterpillars feed on plant tissues, they ingest lipids that contain linolenic acid. This dietary linolenic acid is then available for the biosynthesis of this compound. nih.govnih.gov The composition of fatty acids in the FACs produced by an insect often reflects the fatty acid profile of its food source. nih.gov

Glutamine Derivation and Insect Glutamine Synthetase Link

Glutamine is a non-essential amino acid that can be both obtained from the diet and synthesized endogenously. wikipedia.org Within the insect, glutamine plays a central role in nitrogen metabolism. nih.gov The synthesis of glutamine is catalyzed by the enzyme glutamine synthetase, which facilitates the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849). nih.govplos.org This enzymatic reaction is a key pathway for ammonia detoxification and assimilation in insects. nih.govplos.org

Studies have shown that glutamine in the midgut cells is a major source for the biosynthesis of FACs. nih.gov Furthermore, it has been demonstrated that a portion of the glutamine used in FAC synthesis is derived from glutamate and ammonia through the action of glutamine synthetase. nih.gov This direct link to glutamine synthetase highlights the integration of this compound biosynthesis with the insect's primary nitrogen metabolism.

Comparative Biosynthesis Across Insect Species

The biosynthesis of this compound and other FACs is not uniform across all insect species. The presence and diversity of these compounds vary, suggesting evolutionary adaptations and differentiations in their biosynthetic pathways.

Kinetic Parameters of this compound Synthesis (K_m, V_max)

Detailed kinetic parameters, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), for the enzyme(s) specifically responsible for the synthesis of this compound have not been extensively characterized across a wide range of insect species. While the optimal pH and some temperature characteristics have been determined for the biosynthetic activity in Manduca sexta, further research is needed to elucidate the specific kinetic properties of the involved enzymes. nih.gov The determination of these parameters would provide deeper insights into the efficiency and regulation of this compound synthesis in different insect species.

| Insect Species | K_m | V_max |

|---|---|---|

| Data not available in the surveyed literature | Data not available in the surveyed literature | Data not available in the surveyed literature |

Phylogenetic Differentiation and Conservation of FAC Biosynthesis

Phylogenetic analyses of FACs across various lepidopteran species indicate that this compound and N-linoleoyl-L-glutamine are among the most common and likely evolutionarily older FACs. researchgate.net The presence of these two glutamine conjugates in a broad range of lepidopteran families suggests a conserved biosynthetic pathway. researchgate.net

The diversification of FACs appears to have occurred over evolutionary time. For instance, the ability to synthesize glutamic acid conjugates and to hydroxylate the fatty acid moiety of FACs is observed in different lineages. researchgate.net The hydroxylation of fatty acids, in particular, seems to be more prevalent in larger and more evolutionarily advanced macrolepidopteran species. researchgate.net This suggests that the core machinery for synthesizing this compound is conserved, with additional enzymatic steps for modification evolving in specific insect lineages. The study of the genes and enzymes responsible for these biosynthetic steps will be crucial for a more complete understanding of the phylogenetic differentiation of FAC synthesis.

Metabolism and Degradation of N Linolenoyl L Glutamine

Hydrolytic Pathways and Enzymes

The primary route for the breakdown of N-linolenoyl-L-glutamine is through hydrolysis, a chemical reaction that involves the cleavage of its amide bond. This process yields its constituent molecules: linolenic acid and glutamine. Several enzymes are implicated in this hydrolytic pathway.

Role of Fatty Acid Amide Hydrolase (FAAH) and Other Amidases

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme recognized for its role in the degradation of a variety of fatty acid amides. nih.govoatext.comresearchgate.net While much of the research on FAAH has centered on its activity on endocannabinoids like anandamide, it is understood to be involved in the hydrolysis of a broad spectrum of fatty acid amides. oatext.comresearchgate.net Therefore, it is plausible that FAAH contributes to the breakdown of this compound. The inhibition of FAAH has been shown to increase the cellular levels of various fatty acid amides, suggesting its central role in their degradation. nih.govoatext.com

In addition to FAAH, other amidases and hydrolases are involved in the metabolism of fatty acid-amino acid conjugates. For instance, a lepidopteran aminoacylase, L-ACY-1, has been identified in the gut lumen of Heliothis virescens and has been shown to hydrolyze fatty acid-amino acid conjugates like this compound. nih.gov This enzyme is crucial for breaking down these conjugates in the insect's digestive system. nih.gov

In vitro and In vivo Hydrolysis Dynamics

Studies have demonstrated the hydrolysis of this compound both in laboratory settings (in vitro) and within living organisms (in vivo).

In vitro experiments using microsomal fractions from the alimentary tissues of lepidopteran larvae, such as Manduca sexta, Heliothis virescens, and Helicoverpa zea, have shown the capacity for both the synthesis and hydrolysis of this compound. nih.govpnas.org The balance between these two processes likely contributes to the observed concentrations of this and related fatty acid-amino acid conjugates in the oral secretions of these insects. nih.govresearchgate.net

In vivo studies in the larvae of Spodoptera litura have provided direct evidence for the hydrolysis of this compound. When these larvae were fed a diet containing radioactively labeled this compound, the compound was hydrolyzed in the gut. pnas.org The resulting labeled linolenic acid was then absorbed, primarily into the fat body, while the glutamine was also reabsorbed. pnas.org Interestingly, the intact this compound was not detected in the hemolymph or fat body, indicating that hydrolysis precedes the absorption of its components. pnas.org

The rate of this hydrolysis can vary. In S. litura, it took approximately 360 minutes for about half of the administered this compound to be hydrolyzed and for the resulting radioactive linolenic acid to be absorbed into the fat body. pnas.org

Interconversion with N-Linolenoyl-L-Glutamic Acid

This compound can be converted to N-linolenoyl-L-glutamic acid, another related fatty acid-amino acid conjugate. tandfonline.com

Enzymatic Deamination or Hydrolysis of Amide Moiety

One proposed pathway for the conversion of this compound to N-linolenoyl-L-glutamic acid involves the deamination of the glutamine part of the molecule. This reaction would remove the amide group from the glutamine side chain, converting it into a carboxylic acid group, thus forming glutamic acid. It's hypothesized that this conversion could be catalyzed by a specific enzyme. nih.gov

In some insects, like the cricket Teleogryllus taiwanemma, there is evidence for an alternative pathway where this compound is first synthesized and then the amide group of the glutamine is hydrolyzed to produce N-linolenoyl-L-glutamic acid. tandfonline.comfrontiersin.org However, in other insects like Manduca sexta, N-linolenoyl-L-glutamic acid was not synthesized when midgut microsomes were provided with sodium linolenate and glutamic acid, suggesting that the direct conjugation of linolenic acid and glutamic acid may not be the primary route in all species. nih.gov

Metabolic Fate of Hydrolysis Products (Linolenic Acid and Glutamine)

Once this compound is hydrolyzed, its constituent parts, linolenic acid and glutamine, enter their respective metabolic pathways.

Linolenic Acid: This is an essential polyunsaturated fatty acid. Following its release from this compound in the gut of insects like S. litura, it is absorbed and accumulates mainly in the fat body. pnas.org In general, linolenic acid can be used for energy through oxidation, or it can be incorporated into cellular lipids like triglycerides and phospholipids. nih.gov

Glutamine: As a versatile amino acid, glutamine has numerous metabolic fates. It is a key component in nitrogen metabolism, a fuel source for various cells, and a precursor for the synthesis of other important molecules like the neurotransmitter GABA. pnas.orgbioline.org.br In the context of insect physiology, the glutamine released from the hydrolysis of this compound is reabsorbed and can contribute to the insect's nitrogen balance. pnas.org Studies have shown that free glutamine is absorbed rapidly from the gut into the hemolymph. pnas.org

Regulation of this compound Levels

The concentration of this compound in an organism is tightly controlled through a balance of its synthesis and degradation.

The biosynthesis of this compound is catalyzed by enzymes present in the microsomal fractions of alimentary tissues in certain insects. pnas.orgnih.gov This synthesis is influenced by the availability of its precursors, linolenic acid and glutamine. pnas.org For instance, enriching the diet of S. litura larvae with linolenic acid led to a significant increase in the synthesis of this compound and other related fatty acid-amino acid conjugates. pnas.org

The degradation of this compound, primarily through hydrolysis, is the other key factor in regulating its levels. researchgate.netpnas.org The activity of hydrolytic enzymes, such as L-ACY-1 in the insect gut, plays a crucial role in this process. nih.gov The interplay between the rates of synthesis and hydrolysis determines the steady-state concentration of this compound. nih.govresearchgate.net This dynamic regulation is important for the physiological roles of this compound, including its function in nitrogen assimilation in insects. pnas.orgtandfonline.com

Data Tables

Table 1: In vitro Biosynthesis of this compound in Manduca sexta Tissues

| Tissue | Biosynthesis (ng/µg protein) |

| Crop | 460 ± 87 |

| Anterior Midgut | 317 ± 32 |

| Salivary Gland | 176 ± 46 |

Data from in vitro assays using microsomal fractions. nih.gov

Table 2: Kinetic Parameters for this compound Biosynthesis in Lepidopteran Larvae

| Species | Substrate | K_m (mM) | V_max (nmol/min/mg protein) |

| H. zea | Sodium Linolenate | 8.75 ± 0.79 | 2.92 ± 0.14 |

| H. virescens | Sodium Linolenate | 14.3 ± 3.7 | 6.81 ± 1.2 |

| M. sexta | Sodium Linolenate | 20.7 ± 3.4 | 4.95 ± 0.55 |

| H. zea | L-Glutamine | 10.5 ± 0.26 | 1.78 ± 0.21 |

| H. virescens | L-Glutamine | 22.3 ± 2.0 | 3.71 ± 0.50 |

| M. sexta | L-Glutamine | 18.9 ± 2.4 | 2.49 ± 0.41 |

Data represents the apparent Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the synthesis of this compound by midgut tissue microsomes. nih.gov

Biological Roles and Mechanisms of Action in Research Models

Role as an Elicitor in Plant-Insect Interactions

N-linolenoyl-L-glutamine is a fatty acid-amino acid conjugate (FAC) that functions as a potent elicitor in plant-insect interactions. tandfonline.comtandfonline.com Found in the oral secretions of various lepidopteran caterpillars, this compound plays a crucial role in signaling the plant that it is under attack by an herbivore, as opposed to experiencing simple mechanical damage. tandfonline.comtandfonline.comoup.com This recognition triggers a cascade of defense responses within the plant. oup.com

Induction of Plant Volatile Organic Compound (VOC) Emissions

One of the most well-documented roles of this compound is its ability to induce the emission of a blend of volatile organic compounds (VOCs) from plants. tandfonline.comnih.govpnas.orgttu.edu When herbivorous insects feed on a plant, this compound present in their regurgitant is introduced to the wounded plant tissue. tandfonline.comttu.edu This triggers the plant to synthesize and release a specific bouquet of VOCs. tandfonline.compnas.orgusda.gov The composition of these volatile blends can be specific to the herbivore species, allowing the plant to signal for specialized help. pnas.org

The induced emission of VOCs serves as an indirect defense mechanism for the plant by attracting the natural enemies of the attacking herbivores, such as parasitic wasps and predators. tandfonline.compnas.orgttu.edupnas.org These natural enemies use the VOCs as chemical cues to locate their hosts or prey. tandfonline.compnas.org For instance, when beet armyworm caterpillars feed on corn seedlings, the this compound in their oral secretions induces the release of volatiles that attract parasitic wasps. pnas.org This tritrophic interaction, involving the plant, the herbivore, and the herbivore's natural enemy, is a classic example of the ecological importance of this compound. tandfonline.com

Research has shown that this compound is a key elicitor in various plant species, including maize. nih.govpnas.org In maize seedlings, treatment with this compound has been demonstrated to be as effective as a potent plant elicitor peptide, ZmPep3, in stimulating the emission of herbivore-associated volatiles. nih.gov

Table 1: Effects of this compound on Plant Volatile Emissions and Herbivore-Natural Enemy Interactions

| Plant Species | Herbivore | Elicitor | Observed Effect on Plant | Consequence |

|---|---|---|---|---|

| Corn (Zea mays) | Beet armyworm (Spodoptera exigua) | This compound | Induction of volatile organic compounds. pnas.orgpnas.org | Attraction of parasitic wasps. pnas.org |

| Corn (Zea mays) | General Lepidopteran species | This compound | Stimulation of volatile emission. nih.govpnas.org | Attraction of the parasitoid Cotesia marginiventris. nih.gov |

| Tobacco (Nicotiana attenuata) | Tobacco hornworm (Manduca sexta) | This compound | Induction of volatile release. pnas.org | Not specified |

| Lima bean (Phaseolus lunatus) | General | This compound | Induction of de novo synthesis of specific volatiles. nih.gov | Not specified |

Activation of Plant Defense Signaling Pathways

This compound and related FACs activate intricate signaling pathways within the plant, leading to the production of various defense compounds. tandfonline.comoup.comttu.edu The structure of these elicitors suggests a direct or indirect interaction with the plant's defense signaling network. pnas.orgusda.gov

The structure of this compound, particularly its linolenic acid component, strongly suggests an interaction with the octadecanoid pathway. pnas.orgusda.gov This pathway is a key signaling cascade in plants that is activated in response to wounding and herbivory and leads to the production of jasmonic acid and other defense-related compounds. pnas.orgnih.gov It is believed that this compound can mimic or modulate signals within this pathway, leading to a heightened defense response. nih.govmdpi.com For example, in lima bean, this compound has been shown to mimic the action of early intermediates of the octadecanoid pathway. nih.gov

Application of this compound to plants has been shown to induce the production of the phytohormones jasmonic acid (JA) and ethylene (B1197577). pnas.orgnih.gov These hormones are crucial signaling molecules in plant defense against herbivores. pnas.orgnih.gov In maize, this compound is a potent inducer of both JA and ethylene, with activity comparable to the endogenous plant elicitor ZmPep3. pnas.org The induction of JA is a critical step, as it can trigger the expression of a wide range of defense genes. nih.gov Studies have shown that in maize, this compound treatment leads to a significant increase in JA levels. nih.govnih.gov Furthermore, ethylene can act synergistically with this compound to enhance the emission of certain volatiles. nih.govnih.gov

In addition to volatile compounds, this compound can stimulate the production of non-volatile secondary metabolites that act as direct defenses against herbivores. Research using plant cell cultures has provided valuable insights into this aspect of its function.

In suspension cultures of Vitis vinifera (grape), this compound has been shown to enhance the production of phenolic acids. nih.govnih.gov Treatment with this elicitor led to a notable increase in the concentration of phenolic acids within 24 hours. nih.gov Phenolic compounds can have anti-feedant or toxic effects on herbivores.

Furthermore, studies on soybean have revealed that this compound can induce the accumulation of isoflavonoids. Specifically, it promotes the accumulation of isoflavone (B191592) 7-O-glucosides and isoflavone 7-O-(6″-O-malonyl-β-glucosides). escholarship.org Isoflavonoids are a class of phytoalexins known for their role in plant defense against pathogens and herbivores.

Table 2: Induction of Secondary Metabolites by this compound in Plant Cell Cultures

| Plant Species/Cell Culture | Elicitor | Induced Secondary Metabolites | Observed Effect |

|---|---|---|---|

| Vitis vinifera cell suspension culture | This compound | Phenolic acids, Anthocyanins, Resveratrol | Enhanced production of anthocyanins and stimulated accumulation of phenolic acids. nih.govdistantreader.org |

| Soybean (Glycine max) leaves | This compound | Isoflavone 7-O-glucosides, Isoflavone 7-O-(6″-O-malonyl-β-glucosides) | Promoted the induced accumulation of isoflavone glucosides. escholarship.org |

Comparative Elicitor Activity with Volicitin (B1247072) and Other FACs

This compound is a recognized elicitor, a substance that triggers a defensive response in plants, particularly the release of volatile organic compounds (VOCs) that can attract natural enemies of the herbivore. nih.govfrontiersin.org Its activity, however, varies significantly when compared to other fatty acid-amino acid conjugates (FACs), most notably volicitin [N-(17-hydroxylinolenoyl)-L-glutamine].

In corn seedlings (Zea mays), this compound is active but demonstrably less potent than volicitin. frontiersin.orgpnas.org Research has shown that this compound is only about 30% as active as volicitin in inducing the release of volatiles from corn. tandfonline.com The hydroxylation of the fatty acid moiety at the 17th position, which distinguishes volicitin from this compound, is credited with increasing the elicitor activity in corn plants by more than threefold. researchgate.netnih.gov

The specificity of the FAC structure is crucial for its activity. The amino acid component is critical; studies using artificially synthesized conjugates found that when L-glutamine was replaced with other amino acids such as L-phenylalanine, L-threonine, or L-leucine, the resulting compounds showed no elicitor activity in corn seedlings. tandfonline.com Similarly, the fatty acid portion is important, as glutamine conjugates with other fatty acids like linoleic or oleic acid exhibit negligible activity. frontiersin.orgpnas.org

The comparative activity of these elicitors can also be plant-specific. For instance, while this compound has significantly lower activity than volicitin in corn, its activity is comparable to another analog, N-(18-hydroxylinolenoyl)-L-glutamine (18OH-volicitin), in the same plant species. researchgate.netnih.gov However, in solanaceous plants like eggplant and tobacco, 18OH-volicitin was found to elicit twice the amount of VOCs compared to this compound, indicating that plants may have evolved detection systems tailored to the specific herbivores that feed on them. researchgate.netnih.gov

Table 1: Comparative Elicitor Activity of this compound

| Compound | Plant Model | Relative Activity | Source(s) |

|---|---|---|---|

| This compound | Corn (Zea mays) | ~30% of Volicitin's activity | tandfonline.com |

| Volicitin | Corn (Zea mays) | >3x the activity of this compound | researchgate.net, nih.gov |

| N-linolenoyl-L-leucine | Corn (Zea mays) | No significant activity | tandfonline.com |

| N-linolenoyl-L-phenylalanine | Corn (Zea mays) | No significant activity | tandfonline.com |

| N-(18-hydroxylinolenoyl)-L-glutamine | Corn (Zea mays) | Similar to this compound | researchgate.net, nih.gov |

| N-(18-hydroxylinolenoyl)-L-glutamine | Eggplant, Tobacco | 2x the activity of this compound | researchgate.net, nih.gov |

Proposed Role in Insect Nitrogen Metabolism and Assimilation

Beyond its role as a plant elicitor, research strongly suggests that this compound plays a crucial internal role in the nitrogen metabolism of lepidopteran larvae. nih.govnih.gov This metabolic function may provide a direct benefit to the insect, potentially explaining why caterpillars synthesize these compounds despite the increased risk of attracting predators and parasitoids. nih.govfrontiersin.org

This compound as a Glutamine Storage Form

One of the primary proposed functions is that this compound acts as a temporary storage form for glutamine, a key compound in nitrogen metabolism. pnas.orgnih.gov According to this hypothesis, the conjugate is synthesized within the midgut cells and then secreted into the gut lumen. nih.gov There, it is later hydrolyzed back into its constituent parts: linolenic acid and L-glutamine. pnas.org These components are then reabsorbed by the insect's tissues. pnas.org

Evidence from isotope labeling studies supports this role. In one experiment, the 15N-labeling ratio in FACs was found to be higher than that of free glutamine in the insect's hemolymph, suggesting that FACs function as a primary storage pool of newly synthesized glutamine. tandfonline.com Further research using radioactively labeled this compound demonstrated that after 360 minutes, approximately 60% of the radioactivity from the labeled linolenic acid was absorbed into the fat body. pnas.org Critically, no intact FACs were detected in the fat body or hemolymph, which strongly indicates that the conjugate was first hydrolyzed in the gut before the fatty acid was absorbed. pnas.org

Enhancement of Nitrogen Assimilation Efficiency in Larvae

More recent genetic studies have provided compelling support for this hypothesis. Using CRISPR/Cas9 to create knockout strains of S. litura with an inactive hydrolase enzyme—making them unable to break down FACs—researchers observed a significant impact on larval development. nih.gov These knockout larvae absorbed 30% less nitrogen from their diet compared to wild-type caterpillars. nih.gov This impaired nitrogen uptake resulted in a substantial reduction in body weight of up to 40%. nih.gov These findings directly link the hydrolysis of FACs in the gut to efficient nitrogen metabolism and normal larval growth. nih.gov

Table 2: Effect of FAC Metabolism on Nitrogen Assimilation in S. litura

| Condition | Nitrogen Assimilation Efficiency | Impact on Growth | Source(s) |

|---|---|---|---|

| Diet enriched with linolenic acid | Increased from ~40% to >60% | Promoted nitrogen assimilation | pnas.org, tandfonline.com |

| Inactive FAC hydrolase (CRISPR knockout) | Reduced by 30% vs. wild type | Up to 40% reduction in body weight | nih.gov |

Interplay with Glutamine Synthetase Activity

The synthesis of this compound is intricately linked with the activity of glutamine synthetase (GS), the enzyme that produces glutamine from glutamic acid and ammonia (B1221849). pnas.orgnih.gov It is proposed that the synthesis of FACs in the midgut cells depletes the local concentration of free glutamine. tandfonline.com This change in the chemical equilibrium is thought to stimulate the activity of glutamine synthetase to replenish the glutamine pool. pnas.orgnih.gov By continuously converting glutamine into FACs and secreting them, the insect effectively pulls the reaction forward, promoting the synthesis of new glutamine. nih.gov

Research Methodologies and Analytical Approaches

In vitro Biosynthesis Assays using Microsomal Fractions

In vitro biosynthesis assays using microsomal fractions have been instrumental in elucidating the enzymatic production of N-linolenoyl-L-glutamine. Microsomes, which are vesicles formed from the endoplasmic reticulum, contain membrane-bound enzymes responsible for various metabolic processes.

Research has demonstrated the rapid, CoA- and ATP-independent in vitro biosynthesis of this compound by microsomal fractions from several alimentary tissues of the tobacco hornworm, Manduca sexta. nih.govpnas.org The enzyme(s) responsible for this synthesis were found to be localized within the integral membrane protein fraction. nih.gov These assays typically involve incubating microsomal preparations with the substrates, L-glutamine and sodium linolenate, and subsequently analyzing the products. pnas.orgnih.gov

Studies have shown that the biosynthesis of this compound occurs in microsomes isolated from the salivary glands, crop, and midgut tissues of M. sexta. pnas.org Interestingly, the in vitro N-acylation of L-glutamine with sodium linolenate by these microsomes proceeded more efficiently in the absence of cofactors like ATP, CoA, or NADPH. pnas.org The optimal activity for the enzyme(s) catalyzing this reaction was observed at an alkaline pH. nih.gov

Kinetic studies using midgut tissue microsomes from various lepidopteran species, including Manduca sexta, Heliothis virescens, and Helicoverpa zea, have provided insights into the comparative rates of this compound biosynthesis. researchgate.net These assays help in determining key enzymatic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which are vital for understanding the efficiency and regulation of the biosynthetic pathway. researchgate.net

Isotopic Labeling Studies (e.g., ¹³C, ¹⁴C, ¹⁵N) for Pathway Elucidation and Tracing Metabolism

Isotopic labeling is a powerful technique for tracing the metabolic pathways and origins of molecules like this compound. By introducing atoms with a non-standard number of neutrons (isotopes) into precursor molecules, researchers can follow their incorporation into the final product.

¹³C Labeling: Studies using ¹³C-labeled corn seedlings fed to beet armyworms (Spodoptera exigua) have established that the linolenic acid portion of this compound is derived from the host plant. pnas.orgpnas.orgresearchgate.net In contrast, the glutamine moiety is of insect origin. pnas.orgpnas.orgresearchgate.net Within hours of feeding on labeled plants, a significant incorporation of ¹³C into the fatty acid backbone of this compound was observed, reaching levels as high as 83%. pnas.orgpnas.org

¹⁴C Labeling: Feeding studies with Spodoptera litura larvae using α-[1-¹⁴C]linolenic acid have shown its incorporation into this compound in the gut lumen. pnas.org After 360 minutes, a substantial portion of the radioactivity in the gut lumen was found in the form of FAACs. pnas.org Conversely, when larvae were fed [U-¹⁴C]glutamine, no detectable levels of radioactivity were incorporated into FAACs, suggesting that glutamine from the midgut cells is a primary source for biosynthesis. pnas.org

¹⁵N Labeling: To investigate the role of nitrogen metabolism, experiments using ¹⁵NH₄Cl have been conducted. pnas.org When S. litura larvae were fed diets enriched with [¹⁵N]NH₄Cl and glutamic acid, ¹⁵N was incorporated into this compound. pnas.org LC-MS analysis revealed a labeling ratio of approximately 21.3% for this compound. pnas.org

Further studies using L-[α-¹⁵N]glutamine incubated with gut tissues of S. litura demonstrated the biosynthesis of ¹⁵N-labeled this compound, primarily in the midgut. nih.gov ¹⁵N NMR spectroscopy has been a key tool in these investigations, allowing for the differentiation between amino-¹⁵N and amide-¹⁵N labeled glutamine. pnas.orgresearchgate.net These analyses have shown that only [amide-¹⁵N]glutamine is utilized for the synthesis of FAACs, indicating a rapid conversion of glutamic acid and ammonia (B1221849) to [amide-¹⁵N]glutamine by glutamine synthetase. pnas.org

| Isotope | Labeled Precursor | Organism | Key Finding | Citation |

|---|---|---|---|---|

| ¹³C | ¹³CO₂ (via corn seedlings) | Spodoptera exigua | Linolenic acid moiety is plant-derived; glutamine is insect-derived. | pnas.orgpnas.orgresearchgate.net |

| ¹⁴C | α-[1-¹⁴C]linolenic acid | Spodoptera litura | Demonstrated incorporation of linolenic acid into this compound in the gut lumen. | pnas.org |

| ¹⁵N | [¹⁵N]NH₄Cl | Spodoptera litura | Showed incorporation of nitrogen from ammonia into the glutamine moiety. | pnas.org |

| ¹⁵N | L-[α-¹⁵N]glutamine | Spodoptera litura | Confirmed biosynthesis in midgut tissues and specificity for glutamine. | nih.gov |

Chromatographic and Spectroscopic Analysis for Detection and Quantification

A suite of analytical techniques is employed for the reliable detection and precise quantification of this compound in various biological matrices.

HPLC is a cornerstone for the separation and quantification of this compound. Reverse-phase columns, such as C18, are commonly used for this purpose. nih.govpnas.org The separation is typically achieved using a gradient elution with solvents like acetonitrile (B52724) and water, and detection is often performed using UV absorbance at 200 nm. nih.govresearchgate.net For quantitative analysis, an internal standard, such as N-palmitoleoyl-L-glutamine, is often added to the samples. nih.govpnas.org HPLC has been successfully used to analyze this compound in the oral secretions of caterpillars and in the products of in vitro biosynthesis assays. nih.govpnas.org

GC-MS is another powerful analytical tool, particularly after derivatization of the compound. For instance, after acid methanolysis of HPLC-purified this compound, the resulting fatty acid methyl esters can be analyzed by GC-MS to confirm the fatty acid component. nih.govpnas.org This technique has been used to identify the volatile components released by plants in response to elicitors like this compound. tandfonline.com

NMR spectroscopy provides detailed structural information about this compound.

¹H-NMR: Proton NMR spectra provide characteristic signals for the different protons within the molecule, allowing for its structural confirmation. The chemical shifts (δ) and coupling constants (J) are unique fingerprints of the compound. tandfonline.comslideplayer.com For example, the protons of the double bonds in the linolenoyl chain typically appear as a multiplet around 5.33-5.37 ppm. tandfonline.comslideplayer.com

¹⁵N-NMR: As mentioned earlier, ¹⁵N-NMR is crucial for isotopic labeling studies. pnas.orgresearchgate.net It allows for the direct observation of the ¹⁵N-labeled nitrogen atoms in the glutamine moiety, providing definitive evidence of their incorporation and position within the molecule. pnas.orgresearchgate.net Spectra of synthesized this compound with amide-¹⁵N-labeled glutamine show a distinct signal at approximately 106.7 ppm. pnas.orgresearchgate.net

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) | Citation |

|---|---|---|---|

| 5.33 - 5.37 | m | Olefinic protons (-CH=CH-) | tandfonline.comslideplayer.com |

| 4.38 - 4.40 | q / dd | α-proton of glutamine | tandfonline.comslideplayer.com |

| 2.80 - 2.81 | t | Allylic protons (=CH-CH₂-CH=) | tandfonline.comslideplayer.com |

| 2.21 - 2.24 | t | α-CH₂ of linolenoyl chain | tandfonline.comslideplayer.com |

| 0.90 - 0.95 | t | Terminal methyl group (-CH₃) | tandfonline.comslideplayer.com |

LC-MS combines the separation power of liquid chromatography with the sensitive detection and molecular weight determination capabilities of mass spectrometry. This technique is highly effective for the analysis of this compound in complex biological mixtures. nih.govtandfonline.com In negative ion mode electrospray ionization (ESI), this compound typically shows a characteristic [M-H]⁻ ion at m/z 405. tandfonline.comresearchgate.netnih.gov LC-MS/MS (tandem mass spectrometry) provides even greater specificity and structural information, and has been used to confirm the identity of ¹⁵N-labeled this compound in biosynthesis experiments. nih.gov

Bioassays for Plant Volatile Elicitation

Bioassays are critical for determining the ability of this compound and related fatty acid-amino acid conjugates (FACs) to induce the emission of volatile organic compounds (VOCs) from plants. These assays are a cornerstone of research into plant-insect interactions, providing a functional measure of a plant's perception of herbivory.

A typical bioassay involves the controlled application of the compound to a plant, followed by the collection and analysis of the released volatiles. For instance, researchers apply synthesized this compound to mechanically damaged leaves of seedlings, such as corn (Zea mays), to mimic herbivore feeding. tandfonline.com The plants are then enclosed in a system that allows for the collection of emitted VOCs over a specific period. These volatiles are trapped on an adsorbent material, then eluted and analyzed, most commonly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS). tandfonline.com

Studies have employed these bioassays to compare the elicitor activity of this compound with other FACs. For example, in corn seedlings, this compound was found to be about 30% as active as volicitin (B1247072) (N-(17-hydroxylinolenoyl)-L-glutamine) in inducing volatile release. tandfonline.com However, the response can be plant-species specific. In eggplant and tobacco, which are host plants for the tobacco hornworm (Manduca sexta), this compound elicited a similar VOC response as a newly identified analog, N-(18-hydroxylinolenoyl)-L-glutamine. researchgate.net In contrast, corn plants, which are not hosts for M. sexta, showed no significant difference in the amount of VOCs released when treated with normal this compound compared to its hydroxylated counterparts. tandfonline.com

These bioassays can be further refined to investigate the signaling pathways involved. Phytohormone analysis is often coupled with VOC collection. For example, in cowpea, soybean, eggplant, and maize, the elicitors that significantly promoted the production of jasmonic acid (JA) and ethylene (B1197577) also induced VOC emission. pnas.org This demonstrates the link between early hormonal signaling and the subsequent release of volatiles. In some cases, the response can be nuanced; in soybean, for instance, this compound and volicitin induced similar levels of VOCs, even though volicitin triggered significantly more JA. pnas.org

The specificity of the plant's response is a key finding from these bioassays. Experiments comparing this compound with other N-linolenoyl-amino acid conjugates (using L-phenylalanine, L-threonine, L-leucine, and L-proline) in corn seedlings revealed that only the L-glutamine conjugate induced significant volatile emission. tandfonline.com This highlights the critical role of the glutamine moiety in the elicitor's activity. tandfonline.com

Below is an interactive table summarizing the results of various bioassays for plant volatile elicitation by this compound and related compounds.

| Plant Species | Compound | Relative Volatile Emission | Key Findings | Reference(s) |

| Corn (Zea mays) | This compound vs. Volicitin | ~30% activity of Volicitin | Hydroxylation of the fatty acid significantly enhances elicitor activity in corn. | tandfonline.com |

| Corn (Zea mays) | This compound vs. N-linolenoyl-L-amino acids (Phe, Thr, Leu, Pro) | Only Gln conjugate active | The L-glutamine portion is crucial for inducing volatile release in corn. | tandfonline.com |

| Eggplant (Solanum melongena) | This compound vs. 18OH-volicitin | Similar to 18OH-volicitin | Eggplant responds similarly to both hydroxylated and non-hydroxylated forms. | researchgate.net |

| Tobacco (Nicotiana tabacum) | This compound vs. 18OH-volicitin | Similar to 18OH-volicitin | Tobacco, a host plant, shows a customized detection system. | researchgate.net |

| Soybean (Glycine max) | This compound vs. Volicitin | Not significantly different | VOC emission does not directly correlate with the level of jasmonic acid induction. | pnas.org |

Genetic Manipulation and Gene Knock-out Studies in Insect Models

While direct genetic manipulation or gene knock-out studies specifically targeting the biosynthesis of this compound in insect models are not extensively detailed in the provided search results, the research methodologies employed strongly suggest the direction of future studies and highlight the key molecular players. The focus has been on identifying the enzymes and pathways responsible for its synthesis, which are prerequisites for targeted genetic manipulation.

The biosynthesis of this compound in insects like Manduca sexta has been shown to be a rapid, CoA- and ATP-independent process catalyzed by membrane-associated enzymes. nih.govnih.gov This discovery was made by incubating microsomal fractions from various alimentary tissues (such as the anterior midgut) with the substrates L-glutamine and sodium linolenate and then analyzing the product by HPLC. nih.gov The enzyme activity was localized to the integral membrane protein fraction. nih.govpnas.org

Isotopic labeling has been a crucial technique to trace the origin of the molecule's components. Studies using 14C-labeled glutamine, glutamic acid, and linolenic acid in Spodoptera litura larvae demonstrated that glutamine from the midgut cells is a primary source for the biosynthesis of FACs. pnas.org Furthermore, experiments with 15N-labeled ammonium (B1175870) chloride showed that the nitrogen from ammonia could be assimilated into the glutamine moiety of FACs, a process enhanced by the presence of linolenic acid. pnas.org This points to the involvement of glutamine synthetase (GS) in providing the glutamine precursor for FAC synthesis. pnas.org

These biochemical studies lay the groundwork for future genetic manipulation experiments. For example, RNA interference (RNAi) or CRISPR-Cas9 technology could be used to knock down or knock out the gene(s) encoding the newly identified fatty acid amide synthase or glutamine synthetase in insects like M. sexta or S. litura.

Hypothetical Genetic Manipulation Study Outline:

Gene Identification: Isolate and sequence the gene encoding the fatty acid amide synthase from the midgut tissue of the target insect.

Construct Development: Design double-stranded RNA (dsRNA) or a guide RNA (gRNA) specific to the target gene.

Delivery: Inject the dsRNA or CRISPR-Cas9 components into insect larvae or eggs.

Phenotypic Analysis:

Biochemical Analysis: Use LC/MS to quantify the levels of this compound and other FACs in the gut contents and oral secretions of the genetically modified insects compared to wild-type controls. A significant reduction would confirm the gene's function.

Ecological Analysis: Conduct plant bioassays using the oral secretions from the knock-out insects to see if the ability to elicit plant volatiles is diminished. This would directly link the specific gene to the ecological function of herbivore detection by plants.

Such studies would provide definitive proof of the genetic basis for this compound production and its precise physiological and ecological roles in the insect.

Comparative Biology and Evolutionary Aspects

Distribution of N-Linolenoyl-L-Glutamine Across Insect Taxa

This compound is a prominent fatty acid-amino acid conjugate (FAC) found across a diverse range of insect taxa, indicating its significant role in insect physiology and chemical ecology. tandfonline.comresearchgate.net Initially identified in the oral secretions of lepidopteran caterpillars, its presence has since been confirmed in other insect orders, suggesting a more widespread distribution than previously known. researchgate.netnih.gov

Occurrence in Lepidoptera

Within the order Lepidoptera, this compound is a common constituent of the oral secretions and gut contents of numerous species. researchgate.net A screening of 29 lepidopteran species revealed the presence of FACs in 19 of them, with this compound and/or its close analog N-linoleoyl-L-glutamine being present in all FAC-containing species. researchgate.net This suggests a fundamental role for these glutamine conjugates within this insect order. researchgate.net

Table 1: Presence of this compound in Selected Lepidopteran Species

| Species | Family | Presence of this compound | Key Findings |

| Manduca sexta (Tobacco Hornworm) | Sphingidae | Present | Biosynthesis occurs in microsomal fractions of alimentary tissues, including the crop, anterior midgut, and salivary glands. nih.govpnas.orgnih.gov It is one of the major elicitors of plant volatile emissions in host plants. pnas.orgnih.gov |

| Spodoptera litura (Tobacco Cutworm) | Noctuidae | Present | This species possesses only glutamine-type FACs, with this compound playing a significant role in nitrogen assimilation. tandfonline.comresearchgate.netpnas.org The biosynthesis of this compound is enhanced by the presence of linolenic acid in the diet. tandfonline.com |

| Heliothis virescens (Tobacco Budworm) | Noctuidae | Present | The gut tissues of H. virescens contain enzymes capable of rapidly hydrolyzing FACs like this compound. pnas.org |

| Spodoptera exigua (Beet Armyworm) | Noctuidae | Present | This compound was identified along with the well-known elicitor, volicitin (B1247072), in the regurgitant of this species. pnas.orgnih.gov |

Manduca sexta, the tobacco hornworm, has been a key model organism for studying the biosynthesis of this compound. nih.govpnas.orgnih.gov Research has demonstrated that the synthesis of this compound is catalyzed by membrane-associated enzymes located in the microsomal fractions of various alimentary tissues, such as the crop, anterior midgut, and salivary glands. nih.govpnas.orgnih.gov In M. sexta, this compound, along with N-linolenoyl-L-glutamic acid, are the primary FACs responsible for eliciting the release of volatile organic compounds from host plants. pnas.orgnih.gov

In Spodoptera litura, the tobacco cutworm, this compound is of particular interest as this species almost exclusively produces glutamine-based FACs. tandfonline.comresearchgate.net This has led to the hypothesis that in S. litura, these conjugates are crucial for nitrogen assimilation. tandfonline.comresearchgate.netpnas.org Studies have shown that enriching the diet with linolenic acid significantly increases the synthesis of glutamine, which is then incorporated into FACs. tandfonline.com

The tobacco budworm, Heliothis virescens, also possesses this compound. pnas.org Research on this species has highlighted the dynamic nature of FAC metabolism, with enzymes in the gut capable of rapidly breaking down these compounds. pnas.org

Presence in Other Insect Orders

The discovery of this compound and related FACs is not limited to Lepidoptera. Screening of non-lepidopteran insects has revealed their presence in the orders Orthoptera and Diptera, suggesting a broader evolutionary distribution. tandfonline.comnih.gov

In the order Orthoptera, two species of crickets, Teleogryllus taiwanemma and Teleogryllus emma, have been found to contain this compound, although the major FACs in these species are glutamic acid conjugates. nih.gov Interestingly, in vitro studies with T. taiwanemma suggest a biosynthetic pathway where this compound is an intermediate that is subsequently hydrolyzed to form N-linolenoyl-L-glutamic acid. tandfonline.com

Within the order Diptera, larvae of the fruit fly, Drosophila melanogaster, also contain this compound, albeit as a trace component alongside the more abundant glutamic acid conjugates. tandfonline.comnih.gov

Table 2: Presence of this compound in Other Insect Orders

| Order | Family | Species | Presence of this compound | Key Findings |

| Orthoptera | Gryllidae | Teleogryllus taiwanemma | Detected | Major FACs are glutamic acid conjugates, but this compound is also present. nih.gov It is proposed to be a precursor to the glutamic acid conjugate. tandfonline.com |

| Orthoptera | Gryllidae | Teleogryllus emma | Detected | Similar FAC profile to T. taiwanemma. nih.gov |

| Diptera | Drosophilidae | Drosophila melanogaster | Detected (trace amounts) | Glutamic acid-based FACs are dominant, with only trace amounts of glutamine-based FACs like this compound. tandfonline.comnih.gov |

Evolutionary Significance of this compound as an "Older" FAC

The widespread occurrence of this compound and its counterpart, N-linoleoyl-L-glutamine, across diverse lepidopteran lineages suggests they are evolutionarily ancient molecules within this group. tandfonline.comresearchgate.net In fact, all lepidopteran species known to produce FACs synthesize one or both of these glutamine conjugates. tandfonline.comresearchgate.net Furthermore, the most primitive lepidopteran species found to produce FACs, Brachmia triannulella, exclusively synthesizes these two glutamine-based FACs. frontiersin.org This evidence strongly supports the hypothesis that this compound and N-linoleoyl-L-glutamine are the ancestral or "older" forms of FACs. tandfonline.comresearchgate.netfrontiersin.org More complex FACs, such as those containing glutamic acid or hydroxylated fatty acids, appear in more recently evolved lepidopteran lineages, suggesting a diversification of FAC structure over evolutionary time. researchgate.net

Co-evolutionary Dynamics in Plant-Insect Interactions

The interaction between insects that produce this compound and their host plants is a classic example of a co-evolutionary arms race. researchgate.net This compound, present in the oral secretions of herbivorous insects, acts as a potent elicitor of plant defenses. researchgate.netpnas.org When a plant is damaged by an insect herbivore, the presence of this compound in the insect's saliva signals to the plant that it is under attack. pnas.org In response, the plant activates a cascade of defense mechanisms, including the production and release of a blend of volatile organic compounds (VOCs). researchgate.netpnas.org

These VOCs serve as an indirect defense for the plant by attracting natural enemies of the herbivore, such as parasitic wasps and predatory insects. researchgate.netresearchgate.net This "cry for help" can reduce the population of herbivores on the plant. From the insect's perspective, the production of this compound is not without its benefits, as it is implicated in essential physiological processes like nitrogen assimilation. researchgate.netpnas.org However, this comes at the cost of revealing their presence to their own enemies. This dynamic creates a strong selective pressure on both the plant and the insect. Plants may evolve to become more sensitive to this compound or to recognize other insect-derived cues, while insects may evolve to alter the composition of their oral secretions to evade detection or to overcome plant defenses. researchgate.net

The specificity of these interactions can be quite refined. For instance, different plant species can exhibit varied responses to the same FACs, and different insect species produce unique blends of FACs. researchgate.net This suggests a high degree of specialization and a continuous evolutionary dialogue between plants and the insects that feed on them, mediated by molecules like this compound.

Future Research Directions and Unanswered Questions

Elucidation of Enzyme(s) Responsible for CoA- and ATP-independent N-Acylation

A significant mystery surrounding N-linolenoyl-L-glutamine is the mechanism of its biosynthesis. Research has demonstrated that its formation in the tobacco hornworm, Manduca sexta, occurs via a rapid, CoA- and ATP-independent pathway. nih.govnih.gov This is highly unusual, as the direct conjugation of a carboxylic acid and an amine is thermodynamically unfavorable under biological conditions. frontiersin.org

Conventional bio-organic synthesis of amides typically requires the activation of the carboxylic acid, often through the formation of an acyl-CoA thioester or an acyl-adenylate, processes that are dependent on Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP), respectively. frontiersin.orgaocs.org However, in vitro studies using microsomal fractions from M. sexta alimentary tissues (salivary gland, crop, and midgut) showed that the N-acylation of L-glutamine with linolenate proceeded efficiently without these cofactors. nih.govpnas.org The enzyme activity was localized to the integral membrane protein fraction and exhibited maximum activity at an alkaline pH (9.0-9.5). nih.govnih.govpnas.org

Future research must focus on identifying and characterizing the specific enzyme or enzymes responsible for this novel catalytic activity. Isolating this membrane-associated protein will be critical to understanding the catalytic mechanism that bypasses the need for energetic cofactors. It remains unknown if this involves a unique catalytic intermediate, such as an acylated cysteine residue formed through an unconventional mechanism, or an entirely new class of acyltransferase. frontiersin.orgfrontiersin.org

Detailed Characterization of FAC-Binding Proteins in Plants

For this compound to act as an elicitor, it must be recognized by the plant. An early study noted that volicitin (B1247072), a closely related FAC, binds to maize plasma membranes in a manner suggestive of a ligand-receptor interaction, but further details on a specific receptor have not been forthcoming. tandfonline.com The identity of specific plant proteins that bind this compound or other FACs remains a critical knowledge gap.

Future investigations should aim to identify and characterize these FAC-binding proteins or receptors. Research into how plants perceive other small molecules offers potential models. For instance, plant-specific Tau class glutathione (B108866) transferases (GSTs) have been shown to selectively bind various oxygenated fatty acid derivatives. researchgate.net It is plausible that similar proteins, or perhaps members of the fatty acid binding protein (FABP) family, are involved in sequestering or transporting FACs within plant cells. frontiersin.org Understanding these binding proteins is essential to unraveling the downstream signaling cascade, including the activation of jasmonic acid synthesis and the emission of herbivore-induced plant volatiles. researchgate.netnih.gov

Further Mechanistic Studies of this compound's Role in Insect Metabolism

While its role as a plant elicitor is well-studied, the primary function of this compound may lie within the insect's own metabolism. Studies using 14C-labeled precursors in Spodoptera litura larvae suggest that FACs play an active role in nitrogen assimilation. pnas.org A prevailing hypothesis is that FACs act as a temporary "sink" or storage form for glutamine. researchgate.nettandfonline.com

According to this model, glutamine from midgut cells is conjugated with dietary linolenic acid to form this compound, which is then released into the gut lumen. tandfonline.compnas.org This process would lower the intracellular glutamine concentration, promoting further glutamine synthesis from ammonia (B1221849) and glutamate (B1630785) via glutamine synthetase, effectively boosting the insect's nitrogen assimilation efficiency. pnas.orgtandfonline.com Subsequently, the FACs in the gut lumen can be hydrolyzed, releasing glutamine to be reabsorbed. tandfonline.compnas.org

Exploration of Additional Physiological Roles within Insects

Beyond its proposed role in nitrogen metabolism, this compound may have other physiological functions within the insect. An early hypothesis suggested that, as amphiphilic molecules, FACs could act as biosurfactants in the gut, aiding in the solubilization and absorption of nutrients from the diet. tandfonline.comdb-thueringen.de The critical micellar concentration of this compound was reported to be low enough to support this function. tandfonline.com However, this role does not fully explain the high specificity for L-glutamine or L-glutamate as the head group, when other amino acids could serve a similar surfactant purpose. tandfonline.com

The persistence of FAC synthesis across a wide range of lepidopteran species, even in contexts where tritrophic interactions are not apparent, strongly suggests a fundamental metabolic or physiological importance to the insect. pnas.orgtandfonline.com The existence of a broad family of N-acylated metabolites in insects points to the possibility of other, as-yet-undiscovered signaling or regulatory roles for these compounds. frontiersin.org For example, in aquatic ecosystems, this compound has been identified as a kairomone that induces defensive neck-teeth formation in Daphnia, demonstrating a completely different signaling context. researchgate.net Future research should explore whether it has signaling roles within the insect itself, potentially related to development, feeding, or stress responses.

Investigation of Environmental and Dietary Factors Modulating this compound Levels

The production of this compound is intrinsically linked to the insect's diet and environment. The linolenic acid moiety is derived directly from the host plant, meaning the fatty acid profile of the plant dictates the types of FACs an insect can produce. tandfonline.compnas.org The glutamine portion, however, is supplied from the insect's own metabolic pools. tandfonline.compnas.org

This dual origin makes its production susceptible to a variety of factors.

Dietary Composition: The relative abundance of linolenic acid versus other fatty acids (e.g., linoleic, oleic) in the host plant will directly alter the composition of FACs in the insect's oral secretions. tandfonline.com

Plant Health and Stress: Environmental factors that affect plant secondary metabolism, such as light intensity or pathogen attack, could alter the availability of fatty acid precursors for the herbivore. mdpi.com

Insect Physiological State: The availability of glutamine for conjugation is dependent on the insect's nutritional status. Factors like fasting, feeding, and even exercise have been shown to modulate glutamine metabolism and the activity of enzymes like glutamine synthetase in various tissues, which could impact FAC synthesis. open.ac.uk

A systematic investigation into how these variables modulate the levels and types of FACs produced would provide a more complete picture of their ecological and physiological regulation.

Advanced Bioengineering Approaches for Studying FAC Pathways

Modern bioengineering and synthetic biology offer powerful tools to address many of the unanswered questions about this compound.

Enzyme Identification and Pathway Elucidation: Genetic techniques such as CRISPR/Cas9 could be used to systematically knock out candidate acyltransferase genes in insects like Manduca sexta to definitively identify the enzyme responsible for FAC synthesis.

Functional Analysis: Once the synthetic pathway is known, it can be reconstituted in a heterologous host, such as E. coli or the yeast Saccharomyces cerevisiae. plos.orgnih.gov This would allow for the large-scale production of this compound and its analogs for detailed study, and enable site-directed mutagenesis to probe enzyme function.

Novel Compound Generation: Bioengineering could be used to create novel FACs by expressing the insect acyltransferase with engineered substrate specificities or by co-expressing it with enzymes that produce modified fatty acids or amino acid analogs. mdpi.comresearchgate.net These novel conjugates could be used to probe the specificity of plant receptors and insect metabolic enzymes.

Plant-Side Engineering: Engineering plants to alter their response to this compound—for example, by modifying the putative receptor or downstream signaling components—could clarify its precise role in inducing herbivore defenses.

These advanced approaches will be instrumental in moving from correlational observations to a definitive, mechanistic understanding of the biosynthesis and function of this compound.

Data and Compound Information

Table 1: Summary of Key Research Findings on this compound and Related FACs

| Research Area | Key Finding | Organism(s) Studied | Citation(s) |

| Biosynthesis | Synthesis is rapid and occurs independently of ATP and CoA cofactors. | Manduca sexta | nih.govnih.govpnas.org |

| The enzyme(s) are localized to microsomal, integral membrane protein fractions of alimentary tissues. | Manduca sexta | nih.govpnas.org | |

| Fatty acid moiety is derived from the host plant diet. | Spodoptera exigua (Beet Armyworm) | pnas.org | |

| Amino acid moiety is derived from the insect's internal metabolic pools. | Spodoptera exigua | pnas.org | |

| Role in Insect Metabolism | Proposed to act as a sink and storage form for glutamine to enhance nitrogen assimilation. | Spodoptera litura | researchgate.netpnas.org |

| Hypothesized to function as a biosurfactant in the insect gut to aid nutrient absorption. | Lepidopteran species | tandfonline.comdb-thueringen.de | |

| Role in Plant-Insect Interaction | Acts as an elicitor, inducing plants to release volatile organic compounds (VOCs) that attract parasitoids. | Zea mays (Corn), Nicotiana attenuata (Tobacco) | researchgate.netnih.govpnas.org |

| A related FAC, N-linolenoyl-glutamate, is rapidly metabolized by plant lipoxygenases on the leaf surface. | Nicotiana attenuata | nih.gov | |

| Ecological Role | Functions as a kairomone, inducing defensive morphology in zooplankton. | Daphnia pulex | researchgate.net |

Q & A

What are the established methods for synthesizing and purifying N-linolenoyl-L-glutamine for experimental use?

Answer:

this compound is synthesized via enzymatic conjugation of linolenic acid with L-glutamine. A validated protocol involves incubating linolenic acid with L-glutamine in the presence of acyltransferase enzymes derived from insect gut homogenates or recombinant bacterial systems . Post-synthesis, purification is achieved using silica gel column chromatography (e.g., Wakogel C-200) with methanol-d4 for elution. Purity is confirmed via ¹H-NMR (400 MHz) and LCMS analysis, ensuring a molecular ion peak at m/z 405 ([M-H]⁻) .

How does this compound function as an elicitor of plant volatile organic compounds (VOCs)?

Answer:

this compound triggers plant defense by binding to specific membrane receptors, activating jasmonate signaling pathways. This induces the release of VOCs (e.g., sesquiterpenes) that attract parasitoid wasps, natural enemies of herbivores. For example, in maize, VOC emission levels correlate with the concentration of applied this compound (10–100 nM), measured via headspace collection and GC-MS .

What enzymatic pathways are involved in the biosynthesis of this compound in insect herbivores?

Answer:

In Manduca sexta, biosynthesis occurs via membrane-associated enzymes in the insect gut. Linolenic acid (plant-derived) undergoes 17-hydroxylation, followed by conjugation with L-glutamine (insect-derived) to form volicitin analogs. Key enzymes include cytochrome P450 hydroxylases and glutamine-dependent acyltransferases . Notably, bacterial contributions are minimal due to slow synthesis rates (<24 hours), as shown in Spodoptera exigua homogenate assays .

What analytical techniques are recommended for quantifying this compound in biological samples?

Answer:

LCMS-2010 systems with reversed-phase columns (e.g., RP-18 GP 50×2.0 mm) are optimal. Use a gradient of 42–98% CH₃CN in 0.05% acetic acid at 0.2 ml/min, monitoring [M-H]⁻ ions at m/z 405. Enzyme degradation assays require heat inactivation (90°C) and quantification via standard curves . For tissue samples, homogenize in Tris-HCl buffer (pH 8.0) and centrifuge at 10,000×g to isolate supernatant .

How can researchers address contradictions in the origin of this compound biosynthesis (bacterial vs. insect-derived enzymes)?

Answer:

Controlled experiments using antibiotic-treated insects or axenic larvae can isolate insect-specific biosynthesis. For example, M. sexta regurgitant incubated with ¹³C-labeled glutamine showed no bacterial incorporation, confirming insect enzymes drive synthesis . Additionally, comparative kinetics (bacterial vs. insect homogenates) reveal faster production rates in insect systems (>250 µM/hr) .

What experimental designs are effective in studying the role of this compound in tri-trophic interactions?

Answer:

(1) Field assays : Apply synthetic this compound to damaged leaves and measure parasitoid attraction via Y-tube olfactometers. (2) Genetic knockdown : Use RNAi to silence insect acyltransferases and compare VOC induction. (3) Isotope tracing : Feed ¹³C-labeled linolenic acid to larvae to track incorporation into FACs .

How does the concentration of this compound influence its bioactivity in plant defense mechanisms?

Answer:

Dose-response studies in soybeans show FAC concentrations ≥50 µM induce significant isoflavone glycoside accumulation (e.g., genistein), measured via LCMS. Lower concentrations (≤10 µM) fail to trigger systemic responses, highlighting threshold-dependent activation .

What are the challenges in maintaining the stability of this compound during in vitro assays?

Answer:

Degradation occurs via midgut esterases in insect homogenates. Stabilization requires:

- Immediate heat inactivation (90°C post-incubation).

- Storage at 4°C in Tris-HCl (pH 8.0) with protease inhibitors.

- Use of fresh crude enzyme extracts to minimize hydrolysis .

How can isotopic labeling be utilized to trace the metabolic fate of this compound in plant-herbivore systems?

Answer:

Feed ¹³C-labeled linolenic acid to larvae; track incorporation into FACs via LCMS (m/z 407 for ¹³C-FACs). In plants, apply ¹⁵N-glutamine conjugates and monitor nitrogen assimilation ratios (NAR) using elemental analysis (e.g., JM1000CN analyzer) .

What are the comparative efficacies of this compound and its structural analogs in eliciting plant responses?

Answer:

this compound is 3–5× more potent than N-linoleoyl-L-glutamine (m/z 407) in inducing soybean isoflavones. Hydroxylated analogs (e.g., volicitin, m/z 421) show enhanced activity due to increased receptor binding affinity, validated via competitive inhibition assays .

Methodological Notes

- LCMS Parameters : Column: RP-18 GP 50×2.0 mm; Solvent: CH₃CN/0.05% acetic acid; Flow rate: 0.2 ml/min .

- Enzyme Assays : Incubate at 37°C in Tris-HCl (pH 8.0); terminate reactions at 90°C .

- Synthesis Validation : ¹H-NMR chemical shifts: δ 5.3–5.4 (linolenoyl protons), δ 6.8 (amide NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.